molecular formula C9H13NO2 B14402321 1-Acetylhexahydro-3H-pyrrolizin-3-one CAS No. 88001-39-2

1-Acetylhexahydro-3H-pyrrolizin-3-one

Cat. No.: B14402321
CAS No.: 88001-39-2
M. Wt: 167.20 g/mol
InChI Key: RFJMDICAYIMQKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Acetylhexahydro-3H-pyrrolizin-3-one is a heterocyclic compound that belongs to the pyrrolizidine family This compound is characterized by its unique structure, which includes a hexahydro-pyrrolizinone core with an acetyl group attached

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Acetylhexahydro-3H-pyrrolizin-3-one can be synthesized through the hydrogenation of pyrrolizin-3-ones. This process involves the use of heterogeneous catalysts to achieve good diastereoselectivity, depending on the catalysts and solvents used . Another method involves the condensation of pyrrole-2-dithiocarboxylates with CH acids containing ester groupings in the presence of KOH-DMSO .

Industrial Production Methods: Industrial production of this compound typically involves large-scale hydrogenation processes using optimized catalysts and reaction conditions to ensure high yield and purity. The choice of catalysts and solvents plays a crucial role in achieving the desired selectivity and efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-Acetylhexahydro-3H-pyrrolizin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

1-Acetylhexahydro-3H-pyrrolizin-3-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Acetylhexahydro-3H-pyrrolizin-3-one involves its interaction with various molecular targets and pathways. Its unique structure allows it to participate in diverse chemical reactions, influencing biological systems through its reactivity and binding properties. The specific pathways and targets depend on the context of its application, whether in medicinal chemistry or industrial processes .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its acetyl group, which imparts unique reactivity and potential applications compared to its analogs. Its ability to undergo various chemical transformations makes it a valuable compound in both research and industrial settings.

Properties

CAS No.

88001-39-2

Molecular Formula

C9H13NO2

Molecular Weight

167.20 g/mol

IUPAC Name

1-acetyl-1,2,5,6,7,8-hexahydropyrrolizin-3-one

InChI

InChI=1S/C9H13NO2/c1-6(11)7-5-9(12)10-4-2-3-8(7)10/h7-8H,2-5H2,1H3

InChI Key

RFJMDICAYIMQKG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CC(=O)N2C1CCC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.